2,3,3,5-Tetramethylheptane (CAS: 61868-50-6) is a highly branched C11 aliphatic hydrocarbon utilized primarily as a precision analytical standard, a specialized hydrophobic solvent, and a calibration compound for thermodynamic modeling. Unlike linear alkanes, its sterically hindered, multi-branched architecture fundamentally alters its intermolecular packing, resulting in distinct volumetric, optical, and phase-partitioning properties [1]. For procurement professionals and formulation chemists, this compound represents a critical selection when a specific density, refractive index, or volatilization profile is required that cannot be met by bulk linear C11 mixtures or lower-branched isomers [2].
Substituting 2,3,3,5-Tetramethylheptane with its linear isomer, n-undecane, or a crude mixture of C11 branched alkanes introduces critical failures in precision workflows. In gas chromatography (GC) and mass spectrometry, the four methyl branches create a unique retention time and fragmentation pattern essential for resolving complex petroleum or synthetic fuel fractions [1]. Furthermore, the branched structure increases the compound's density and alters its Henry's Law constant, meaning it will volatilize and partition differently in biphasic systems or hydrophobic coating applications [2]. Using a generic substitute will compromise calibration curves, alter solvent evaporation rates, and invalidate thermodynamic phase-equilibrium models.
The high degree of branching in 2,3,3,5-Tetramethylheptane significantly alters its molecular packing efficiency compared to linear alkanes. Quantitative measurements show that 2,3,3,5-Tetramethylheptane achieves a density of 0.759 g/mL, whereas the linear baseline n-undecane has a lower density of 0.740 g/mL [1]. This increased density is characteristic of highly branched hydrocarbons and directly impacts the compound's behavior as a solvent or fluid medium.
| Evidence Dimension | Volumetric Mass Density |
| Target Compound Data | 0.759 g/mL |
| Comparator Or Baseline | n-Undecane (0.740 g/mL) |
| Quantified Difference | +0.019 g/mL (~2.5% increase) |
| Conditions | Standard temperature and pressure (liquid phase) |
Higher density in the branched isomer is critical for applications requiring specific fluid dynamics, specific impulse in fuels, or precise mass-volume formulations.
The structural compactness of 2,3,3,5-Tetramethylheptane also manifests in its optical properties. It exhibits a refractive index of 1.426, which is higher than that of n-undecane (1.417) [1]. This measurable difference in optical polarizability is essential when the compound is used to calibrate Refractive Index (RI) detectors in chromatography or when formulated into specialized index-matching fluids.
| Evidence Dimension | Refractive Index (n20/D) |
| Target Compound Data | 1.426 |
| Comparator Or Baseline | n-Undecane (1.417) |
| Quantified Difference | +0.009 |
| Conditions | Standard optical measurement (n20/D) |
Provides necessary optical differentiation for calibrating RI detectors and formulating precision optical matching liquids.
Phase partitioning behavior is highly sensitive to alkane branching. The Henry's Law constant for 2,3,3,5-Tetramethylheptane is recorded between 8.6 × 10^-7 and 1.1 × 10^-6 mol/(m³·Pa) [1]. In contrast, n-undecane exhibits a lower Henry's Law constant of approximately 4.5 × 10^-7 to 5.4 × 10^-7 mol/(m³·Pa) [2]. This indicates that the highly branched isomer has a distinct aqueous-gas equilibrium ratio, affecting its volatilization rate from aqueous systems.
| Evidence Dimension | Henry's Law Constant (Hcp) |
| Target Compound Data | 8.6 × 10^-7 to 1.1 × 10^-6 mol/(m³·Pa) |
| Comparator Or Baseline | n-Undecane (~4.5 × 10^-7 to 5.4 × 10^-7 mol/(m³·Pa)) |
| Quantified Difference | Approx. 1.6x to 2.4x higher partitioning coefficient |
| Conditions | Water as solvent, 298.15 K |
Crucial for accurately predicting solvent stripping rates, biphasic extraction efficiency, and environmental volatilization, where linear baselines would yield incorrect models.
Due to its specific density (0.759 g/mL) and unique branched structure, 2,3,3,5-Tetramethylheptane is procured as a precise retention-time standard for HRGC. It is critical for the analytical resolution of complex C11 isomer mixtures in petroleum refining, synthetic fuel quality control, and petrochemical forensics, where n-undecane cannot provide the necessary branched-chain calibration points [1].
The distinct Henry's Law constant (8.6 × 10^-7 mol/(m³·Pa)) of 2,3,3,5-Tetramethylheptane makes it an essential reference compound for developing Quantitative Structure-Property Relationship (QSPR) models. Researchers and environmental engineers use it to calibrate software that predicts the volatilization and phase-partitioning behavior of highly branched hydrocarbons in wastewater treatment and environmental spill scenarios [2].
In advanced materials science, the specific volatility and density of 2,3,3,5-Tetramethylheptane are leveraged to control the deposition rate of hydrophobic cationic polyelectrolytes and bioresorbable surface coatings. Its unique evaporation profile ensures uniform film formation without the phase-separation issues that can occur when using linear alkane solvents [3].